molecular formula C17H12Br2 B1386788 2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene] CAS No. 951884-03-0

2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene]

Cat. No.: B1386788
CAS No.: 951884-03-0
M. Wt: 376.1 g/mol
InChI Key: LZJYNJKWXMMBDE-UHFFFAOYSA-N
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Description

2’,7’-Dibromo-2-vinylspiro[cyclopropane-1,9’-fluorene] is a chemical compound with the molecular formula C17H12Br2 It is characterized by the presence of two bromine atoms and a vinyl group attached to a spiro[cyclopropane-1,9’-fluorene] structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,7’-Dibromo-2-vinylspiro[cyclopropane-1,9’-fluorene] typically involves the bromination of a precursor fluorene compound followed by the introduction of a vinyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The vinyl group can be introduced through a Heck reaction, which involves the coupling of a vinyl halide with the brominated fluorene in the presence of a palladium catalyst.

Industrial Production Methods

While specific industrial production methods for 2’,7’-Dibromo-2-vinylspiro[cyclopropane-1,9’-fluorene] are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2’,7’-Dibromo-2-vinylspiro[cyclopropane-1,9’-fluorene] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the bromine atoms or reduce the vinyl group to an alkane.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized fluorene compounds.

Scientific Research Applications

2’,7’-Dibromo-2-vinylspiro[cyclopropane-1,9’-fluorene] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2’,7’-Dibromo-2-vinylspiro[cyclopropane-1,9’-fluorene] exerts its effects depends on its specific application. In the context of fluorescent probes, the compound’s unique structure allows it to interact with biological molecules, leading to changes in fluorescence that can be detected and analyzed. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2’,7’-Dibromo-9,9’-spirobifluorene: Similar in structure but lacks the vinyl group.

    2’,7’-Dibromo-2-methylspiro[cyclopropane-1,9’-fluorene]: Contains a methyl group instead of a vinyl group.

    2’,7’-Dibromo-2-ethynylspiro[cyclopropane-1,9’-fluorene]: Contains an ethynyl group instead of a vinyl group.

Uniqueness

2’,7’-Dibromo-2-vinylspiro[cyclopropane-1,9’-fluorene] is unique due to the presence of both bromine atoms and a vinyl group, which confer distinct reactivity and potential for functionalization. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2',7'-dibromo-2-ethenylspiro[cyclopropane-1,9'-fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Br2/c1-2-10-9-17(10)15-7-11(18)3-5-13(15)14-6-4-12(19)8-16(14)17/h2-8,10H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJYNJKWXMMBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC12C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656906
Record name 2',7'-Dibromo-2-ethenylspiro[cyclopropane-1,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-03-0
Record name 2',7'-Dibromo-2-ethenylspiro[cyclopropane-1,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene]
Reactant of Route 2
2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene]
Reactant of Route 3
2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene]
Reactant of Route 4
2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene]
Reactant of Route 5
2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene]
Reactant of Route 6
2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene]

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